molecular formula C18H16F3N3OS B11427669 1-((2-Methyl-1H-indol-5-yl)methyl)-3-(4-(trifluoromethoxy)phenyl)thiourea

1-((2-Methyl-1H-indol-5-yl)methyl)-3-(4-(trifluoromethoxy)phenyl)thiourea

Cat. No.: B11427669
M. Wt: 379.4 g/mol
InChI Key: NSKFMJGVNSICFM-UHFFFAOYSA-N
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Description

3-[(2-METHYL-1H-INDOL-5-YL)METHYL]-1-[4-(TRIFLUOROMETHOXY)PHENYL]THIOUREA is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, a trifluoromethoxyphenyl group, and a thiourea linkage, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-METHYL-1H-INDOL-5-YL)METHYL]-1-[4-(TRIFLUOROMETHOXY)PHENYL]THIOUREA typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Introduction of the Trifluoromethoxyphenyl Group:

    Formation of the Thiourea Linkage: The final step involves the reaction of the intermediate compound with thiourea to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can occur at the thiourea linkage, potentially leading to the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of indole-2-carboxylic acid derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

    Medicine: Its potential bioactivity could lead to the development of new therapeutic agents.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(2-METHYL-1H-INDOL-5-YL)METHYL]-1-[4-(TRIFLUOROMETHOXY)PHENYL]THIOUREA is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety may interact with various receptors or enzymes, leading to biological effects. The trifluoromethoxyphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    1-Methyl-1H-indole-3-carboxaldehyde: An indole derivative used in organic synthesis.

    N-(4-Trifluoromethoxyphenyl)thiourea: A compound with a similar thiourea linkage.

Uniqueness

3-[(2-METHYL-1H-INDOL-5-YL)METHYL]-1-[4-(TRIFLUOROMETHOXY)PHENYL]THIOUREA is unique due to the combination of its indole moiety, trifluoromethoxyphenyl group, and thiourea linkage. This combination may confer unique biological activities and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H16F3N3OS

Molecular Weight

379.4 g/mol

IUPAC Name

1-[(2-methyl-1H-indol-5-yl)methyl]-3-[4-(trifluoromethoxy)phenyl]thiourea

InChI

InChI=1S/C18H16F3N3OS/c1-11-8-13-9-12(2-7-16(13)23-11)10-22-17(26)24-14-3-5-15(6-4-14)25-18(19,20)21/h2-9,23H,10H2,1H3,(H2,22,24,26)

InChI Key

NSKFMJGVNSICFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=S)NC3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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